molecular formula C32H58O2 B14282979 3-Methoxy-5-pentacosylphenol CAS No. 126882-77-7

3-Methoxy-5-pentacosylphenol

Cat. No.: B14282979
CAS No.: 126882-77-7
M. Wt: 474.8 g/mol
InChI Key: YOXCRTVPJGYGIX-UHFFFAOYSA-N
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Description

3-Methoxy-5-pentacosylphenol is a phenolic compound characterized by a methoxy group at the third position and a long pentacosyl chain at the fifth position of the phenol ring. This compound is known for its unique structural properties, which contribute to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-pentacosylphenol typically involves the alkylation of 3-methoxyphenol with a pentacosyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process can be optimized by controlling the reaction temperature, pressure, and the molar ratio of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-pentacosylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.

Scientific Research Applications

3-Methoxy-5-pentacosylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentacosylphenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Antimicrobial Activity: The long hydrophobic pentacosyl chain can disrupt microbial cell membranes, leading to cell lysis.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

    3-Methoxy-5-methylphenol: A simpler analog with a shorter alkyl chain.

    3-Methoxy-5-ethylphenol: Another analog with an ethyl group instead of a pentacosyl chain.

Uniqueness: 3-Methoxy-5-pentacosylphenol is unique due to its long pentacosyl chain, which imparts distinct physicochemical properties and enhances its potential applications in various fields. The long chain increases the compound’s hydrophobicity, making it more effective in disrupting microbial membranes and providing better surface activity in industrial applications.

Properties

IUPAC Name

3-methoxy-5-pentacosylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-27-31(33)29-32(28-30)34-2/h27-29,33H,3-26H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXCRTVPJGYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567799
Record name 3-Methoxy-5-pentacosylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126882-77-7
Record name 3-Methoxy-5-pentacosylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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